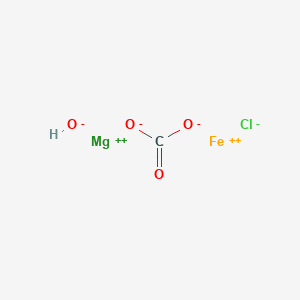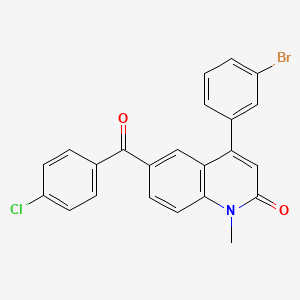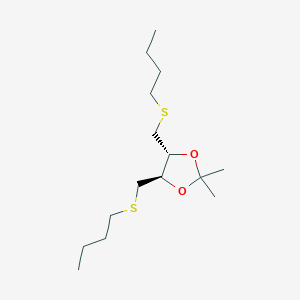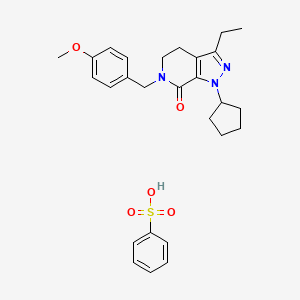
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is a complex inorganic compound that contains iron, magnesium, carbonate, chloride, and hydroxide ions in equal proportions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) typically involves the co-precipitation method. This method includes the following steps:
- Dissolving iron(2+) chloride and magnesium chloride in water to form a homogeneous solution.
- Adding sodium carbonate and sodium hydroxide to the solution to induce precipitation.
- Maintaining the reaction mixture at a controlled temperature and pH to ensure the formation of the desired compound.
- Filtering and washing the precipitate to remove any impurities.
- Drying the precipitate under controlled conditions to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous reactors and automated control systems ensures consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize efficiency.
Types of Reactions:
Oxidation-Reduction Reactions: Iron(2+) in the compound can undergo oxidation to iron(3+), while magnesium remains in the +2 oxidation state.
Substitution Reactions: The hydroxide and chloride ions can be substituted by other anions, depending on the reaction conditions.
Precipitation Reactions: The compound can precipitate out of solution when mixed with certain reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Substituting Agents: Sodium sulfate or potassium nitrate can induce substitution reactions.
Precipitating Agents: Sodium hydroxide or ammonium carbonate can cause precipitation.
Major Products:
Oxidation: Iron(3+) magnesium carbonate chloride hydroxide.
Substitution: Magnesium sulfate or magnesium nitrate, depending on the substituting agent.
Precipitation: Solid iron(2+) magnesium carbonate chloride hydroxide.
Scientific Research Applications
Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Investigated for its potential role in biological systems, particularly in mineralization processes.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) involves its interaction with various molecular targets and pathways:
Molecular Targets: Iron and magnesium ions can interact with enzymes and proteins, influencing their activity.
Pathways: The compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Iron(2+) magnesium carbonate hydroxide: Lacks the chloride ion, resulting in different chemical properties.
Magnesium carbonate chloride hydroxide: Lacks the iron ion, affecting its reactivity and applications.
Iron(2+) carbonate chloride hydroxide: Lacks the magnesium ion, leading to variations in its behavior.
Uniqueness: Iron(2+) magnesium carbonate chloride hydroxide (1/1/1/1/1) is unique due to the presence of both iron and magnesium ions, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in similar compounds.
Properties
CAS No. |
594847-31-1 |
|---|---|
Molecular Formula |
CHClFeMgO4 |
Molecular Weight |
192.62 g/mol |
IUPAC Name |
magnesium;iron(2+);carbonate;chloride;hydroxide |
InChI |
InChI=1S/CH2O3.ClH.Fe.Mg.H2O/c2-1(3)4;;;;/h(H2,2,3,4);1H;;;1H2/q;;2*+2;/p-4 |
InChI Key |
SFICIBRQISBLJG-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Cl-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)

![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)


![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)

![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
